![molecular formula C19H17FN2O B5797022 N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide, also known as BMS-986177, is a small molecule drug that has shown potential as a therapeutic agent for various diseases. This drug has been developed by Bristol-Myers Squibb and is currently undergoing clinical trials for the treatment of inflammatory bowel disease and other autoimmune disorders.
Mecanismo De Acción
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is a selective inhibitor of a protein called TYK2, which plays a key role in the immune response. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide reduces the activity of several pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been shown to reduce inflammation and improve clinical outcomes in preclinical models of inflammatory bowel disease and rheumatoid arthritis. The drug has also been shown to have a good safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, the drug is still in the early stages of clinical development and its efficacy and safety in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide. One area of interest is the drug's potential for treating other autoimmune diseases, such as multiple sclerosis and psoriasis. Another direction is the development of combination therapies that target multiple components of the immune system for more effective treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the safety and efficacy of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide in humans.
Métodos De Síntesis
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is carried out under controlled conditions to ensure purity and yield.
Aplicaciones Científicas De Investigación
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models for its efficacy in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The drug has shown promising results in reducing inflammation and improving clinical outcomes in animal models.
Propiedades
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-6-2-1-5-16(17)18(23)22-15-9-7-14(8-10-15)19(13-21)11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCZPMYQRFMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.